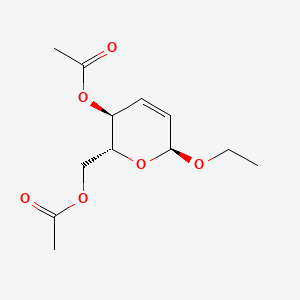

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside

描述

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside is an organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . This compound is a derivative of carbohydrates and is often used as an intermediate in the synthesis of various organic compounds . It is known for its role as a multifunctional protecting group, particularly in the synthesis of sugars and nucleosides .

准备方法

The synthesis of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside typically involves the reaction of 2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside with acetic anhydride . The reaction proceeds in the presence of a catalyst such as boron trifluoride in a benzene solution . The process involves the acetylation of the hydroxyl groups at positions 4 and 6, followed by esterification with ethanol to yield the final product .

化学反应分析

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside undergoes various chemical reactions, including:

Oxidation: Hydroxylation with neutral permanganate results in the formation of manno-adducts.

Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

Common reagents used in these reactions include permanganate for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Chemistry

In organic chemistry, Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its acetyl groups act as protecting groups for hydroxyl functionalities during chemical transformations. This property enables chemists to selectively modify other parts of the molecule without affecting the hydroxyl groups.

Biochemistry

The compound is utilized in biochemistry for studying carbohydrate metabolism and enzyme interactions. It provides insights into how various enzymes interact with carbohydrates, which is crucial for understanding metabolic pathways and developing therapeutic agents targeting these processes.

Pharmaceutical Industry

In the pharmaceutical industry, this compound is explored for its potential in drug development. Its role as a protecting group makes it useful in synthesizing bioactive compounds that may have therapeutic applications against various diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Synthesis of Glycosides

A study demonstrated that this compound effectively facilitates the synthesis of glycosides by providing a stable intermediate that can undergo further modifications while maintaining control over the reaction conditions.

Case Study: Enzyme Interaction Studies

Research involving this compound has elucidated its role in enzyme kinetics. By using it as a substrate analogue, scientists have been able to investigate enzyme specificity and mechanisms involved in carbohydrate metabolism.

作用机制

The mechanism of action of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside involves its role as a protecting group. It protects hydroxyl groups during chemical reactions, preventing unwanted side reactions . The molecular targets include hydroxyl groups on sugars and other organic molecules, and the pathways involved are primarily those related to acetylation and esterification reactions .

相似化合物的比较

Similar compounds to Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside include:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Phenyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside: Contains a phenyl group, offering different reactivity and applications.

4,6-di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside: Differing in stereochemistry, leading to different chemical properties and reactivity.

This compound is unique due to its specific ethyl group, which can influence its solubility and reactivity compared to its methyl and phenyl counterparts .

生物活性

Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside (commonly referred to as EDA) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of EDA, including its synthesis, structural characteristics, and various biological applications.

Synthesis and Structural Characteristics

EDA is synthesized through various methods, with the Ferrier reaction being one of the most common approaches for preparing 2,3-unsaturated hex-2-enopyranosides. This reaction utilizes glycal derivatives and has been optimized in recent studies to enhance yield and efficiency . The compound is characterized by a unique structure that includes an ethyl group and acetyl groups at specific positions, contributing to its reactivity and biological activity.

The crystal structure of EDA reveals an orthorhombic conformation with specific torsion angles that indicate a planar alkenic bond and characteristic glycosidic bond-shortening . These structural features are crucial as they influence the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EDA. It has demonstrated effectiveness against various bacterial strains, showcasing potential as a natural preservative or therapeutic agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-Cholinesterase Activity

EDA has also been investigated for its anti-cholinesterase activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that EDA can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of EDA have been evaluated in several cancer cell lines. Preliminary results indicate that EDA exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Properties : A study conducted on the efficacy of EDA against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that EDA could be developed into a natural antimicrobial agent for food preservation.

- Neuroprotective Effects : In a recent investigation into neuroprotective compounds, EDA was shown to reduce AChE activity by approximately 60% at a concentration of 100 µg/mL. This suggests potential therapeutic applications in treating Alzheimer's disease.

- Cancer Research : A research project involving several cancer cell lines revealed that EDA induced apoptosis in breast cancer cells with an IC50 value of 30 µM, indicating its potential as an antitumor agent.

属性

IUPAC Name |

[(2R,3S,6S)-3-acetyloxy-6-ethoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-4-15-12-6-5-10(17-9(3)14)11(18-12)7-16-8(2)13/h5-6,10-12H,4,7H2,1-3H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPOBRCWZOKNRC-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(O1)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C=C[C@@H]([C@H](O1)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。